
2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol is a chemical compound with a complex structure that includes an indole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol typically involves the reduction of corresponding ketones or aldehydes. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation processes where the precursor compounds are subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol can undergo various types of chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various ethers or esters.
Applications De Recherche Scientifique
2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Cyclopropa[a]naphthalene: Shares a similar ring structure but differs in functional groups and overall reactivity.
1H-Cycloprop[e]azulene: Another compound with a similar cyclic structure but distinct chemical properties.
Uniqueness
2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol is unique due to its specific combination of an indole ring with an ethanol functional group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H19NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h8-12H,1-7H2 |
Clé InChI |
KILFDSKBTPEGEE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(CN2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
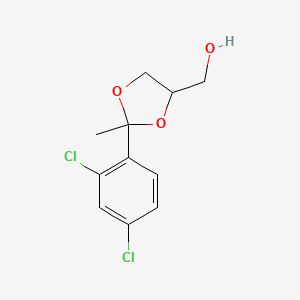

![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
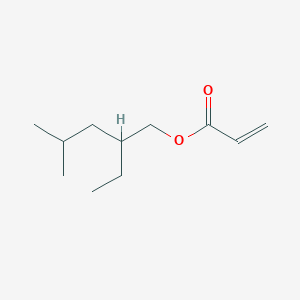
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
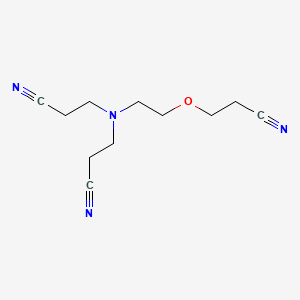
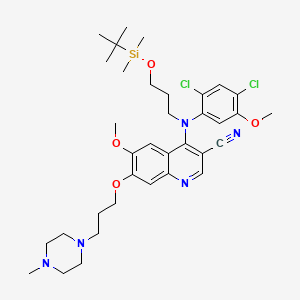
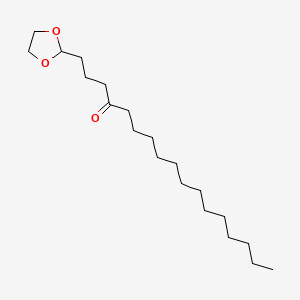
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
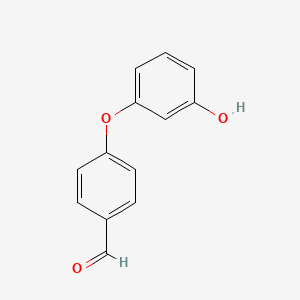
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)
